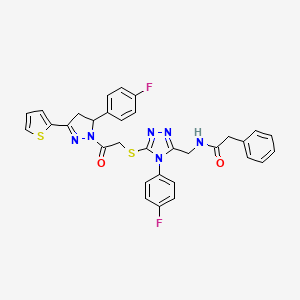
N-((4-(4-fluorophenyl)-5-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a complex molecule that appears to be a derivative of several heterocyclic compounds, including pyrazole, triazole, and acetamide groups. It contains multiple aromatic rings, some of which are substituted with fluorine atoms, and a thiophene ring. The presence of these heterocycles suggests that the compound could have interesting biological activities, potentially including antipsychotic properties as seen in related compounds .
Synthesis Analysis
The synthesis of related triazole derivatives starts with the preparation of N-(4H-1,2,4-triazol-4-yl)acetamide, which is then reacted with various aromatic aldehydes to afford substituted acrylamides. These intermediates can undergo cyclization with hydrazine hydrate to yield substituted pyrazolyl-triazole amines . Although the exact synthesis of the compound is not detailed, it likely follows a similar multi-step synthetic route involving the formation of heterocyclic rings and subsequent functionalization with aromatic and thiophene substituents.
Molecular Structure Analysis
The molecular structure of the compound includes several key functional groups: the 1,2,4-triazole ring, the dihydro-1H-pyrazole ring, and the phenylacetamide moiety. The presence of fluorine atoms on the phenyl rings could influence the electronic properties of the molecule, potentially affecting its reactivity and interaction with biological targets. The thiophene ring could also contribute to the compound's electronic characteristics and its overall three-dimensional shape, which is crucial for its biological activity .
Chemical Reactions Analysis
The compound likely participates in reactions typical of its constituent functional groups. The acetamide group could be involved in hydrolysis reactions, while the aromatic fluorine substituents might undergo nucleophilic aromatic substitution under certain conditions. The heterocyclic rings could engage in various ring-opening or ring-closing reactions depending on the reaction conditions and the presence of suitable reactants or catalysts .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of multiple aromatic rings and heteroatoms suggests that
Scientific Research Applications
Synthesis and Structural Characterization
Research on compounds structurally related to N-((4-(4-fluorophenyl)-5-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-phenylacetamide has focused on synthesis and structural characterization. A study on isostructural 4-(4-Aryl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles provides insight into the synthesis processes and structural properties of these compounds (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Antimicrobial and Anticancer Activity
Several studies have explored the antimicrobial and anticancer potential of compounds related to this compound. For instance, a study on N-phenylacetamide derivatives containing 4-Arylthiazole moieties demonstrated promising antibacterial activities against various bacteria, suggesting potential applications in antimicrobial therapies (Lu, Zhou, Wang, & Jin, 2020). Another research on novel fluoro substituted Benzo[b]pyran compounds revealed anti-lung cancer activity, indicating potential therapeutic applications in oncology (Hammam, El-Salam, Mohamed, & Hafez, 2005).
Anti-Inflammatory and Antipsychotic Properties
Compounds structurally similar to this compound have been studied for their anti-inflammatory and antipsychotic properties. For example, a research on N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides showed significant anti-inflammatory activity, which could be relevant for treating inflammatory diseases (Sunder & Maleraju, 2013). Additionally, compounds with similar structures have demonstrated potential as antipsychotic agents, offering new avenues for psychiatric medication development (Wise et al., 1987).
properties
IUPAC Name |
N-[[4-(4-fluorophenyl)-5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H26F2N6O2S2/c33-23-10-8-22(9-11-23)27-18-26(28-7-4-16-43-28)38-40(27)31(42)20-44-32-37-36-29(39(32)25-14-12-24(34)13-15-25)19-35-30(41)17-21-5-2-1-3-6-21/h1-16,27H,17-20H2,(H,35,41) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEUPYJLLPOMBRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=CS2)C(=O)CSC3=NN=C(N3C4=CC=C(C=C4)F)CNC(=O)CC5=CC=CC=C5)C6=CC=C(C=C6)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H26F2N6O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
628.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

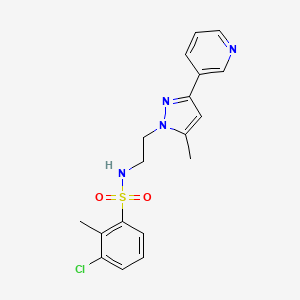
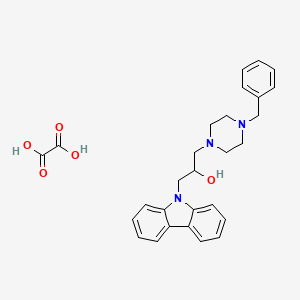
![1-[5-(2-Methylphenyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine hydrochloride](/img/structure/B2528860.png)

![(2Z)-7-hydroxy-N-(1,3-thiazol-2-yl)-2-{[4-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2528863.png)
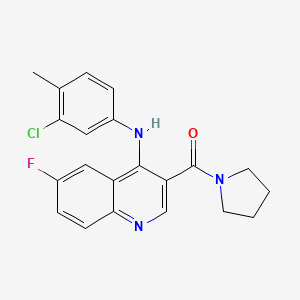
![(E)-3-(4-oxochromen-3-yl)-2-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2528866.png)


![[5-(3-Chlorophenyl)isoxazol-3-yl]methanol](/img/structure/B2528871.png)
![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B2528872.png)
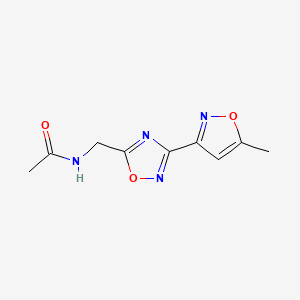
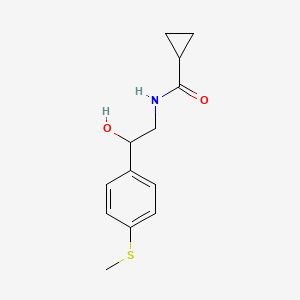
![N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclohexanecarboxamide](/img/structure/B2528876.png)